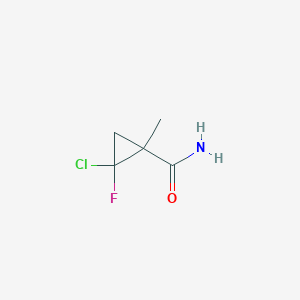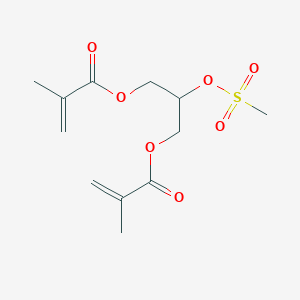
2-(Trifluoromethyl)isophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)isophthalonitrile (TFMIN) is a versatile chemical compound that has a wide range of uses in the laboratory and in scientific research. TFMIN is a colorless, odorless, and highly volatile liquid that is relatively stable in aqueous solutions and can be used in a variety of experiments. TFMIN is an important reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. In addition, TFMIN has also been used in a variety of biological and biochemical applications, such as protein folding, structural biology, and drug design.
Mechanism of Action
2-(Trifluoromethyl)isophthalonitrile is a highly reactive compound and can react with a variety of other compounds. In particular, this compound can react with amines to form a Schiff base, which is then hydrolyzed to form an aldehyde or ketone. This compound can also react with alcohols to form an ether, which can then be hydrolyzed to form an aldehyde or ketone. In addition, this compound can react with acids to form an ester, which can then be hydrolyzed to form an aldehyde or ketone.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(Trifluoromethyl)isophthalonitrile in laboratory experiments is its high reactivity. This compound is highly volatile and can be used in a variety of reactions, including hydrolysis, condensation, and oxidation. In addition, this compound is relatively stable in aqueous solutions and can be used in a variety of experiments. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound is highly toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 2-(Trifluoromethyl)isophthalonitrile in scientific research. This compound could be used in the development of new catalysts for organic synthesis. In addition, this compound could be used in the synthesis of polymers and other materials. This compound could also be used in the study of chemical reactions, such as the reaction between a trifluoromethyl group and an amine group. Finally, this compound could be used in the development of new drugs and drug delivery systems.
Synthesis Methods
2-(Trifluoromethyl)isophthalonitrile can be synthesized by a variety of methods, including hydrolysis, condensation, and oxidation. In hydrolysis, the starting material is an organic compound containing a trifluoromethyl group, such as trifluoromethylbenzene or trifluoromethylbenzaldehyde. The compound is reacted with an aqueous solution of sodium hydroxide and heated to produce this compound. In condensation, an organic compound containing a trifluoromethyl group is reacted with an aldehyde or ketone in the presence of a base, such as sodium hydroxide, to produce this compound. In oxidation, an organic compound containing a trifluoromethyl group is reacted with an oxidizing agent, such as hydrogen peroxide, to produce this compound.
Scientific Research Applications
2-(Trifluoromethyl)isophthalonitrile has a wide range of applications in scientific research. It has been used in a variety of biological and biochemical applications, such as protein folding, structural biology, and drug design. This compound has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. In addition, this compound has been used in the development of new catalysts and in the synthesis of polymers and other materials. This compound has also been used in the study of chemical reactions, such as the reaction between a trifluoromethyl group and an amine group.
properties
IUPAC Name |
2-(trifluoromethyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-6(4-13)2-1-3-7(8)5-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDWKRAXGZLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)


![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)




![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)


